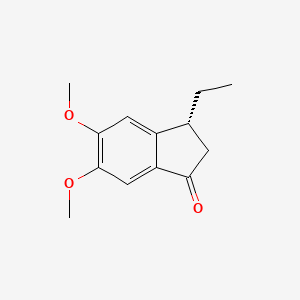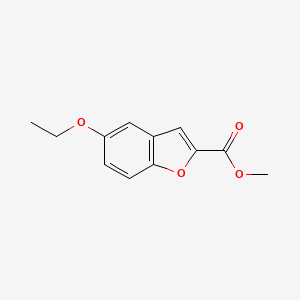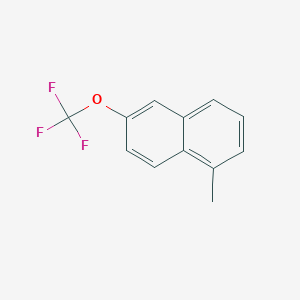
1-Methyl-6-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-(trifluoromethoxy)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the naphthalene ring, which imparts unique chemical and physical properties. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable moiety in various chemical applications .
Méthodes De Préparation
The synthesis of 1-Methyl-6-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative. One common method is the trifluoromethylation of naphthalene using trifluoromethylating reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-6-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-6-(trifluoromethoxy)naphthalene has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Methyl-6-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and bind to specific sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Methyl-6-(trifluoromethoxy)naphthalene can be compared to other naphthalene derivatives with similar functional groups. Some similar compounds include:
1-Methylnaphthalene: Lacks the trifluoromethoxy group, resulting in different chemical properties.
6-Methoxynaphthalene: Contains a methoxy group instead of a trifluoromethoxy group, leading to lower electronegativity and lipophilicity.
1-Methyl-6-chloronaphthalene: Contains a chlorine atom instead of a trifluoromethoxy group, affecting its reactivity and applications. The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C12H9F3O |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
1-methyl-6-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-3-2-4-9-7-10(5-6-11(8)9)16-12(13,14)15/h2-7H,1H3 |
Clé InChI |
DEMGEQFCCOAJPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=CC=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


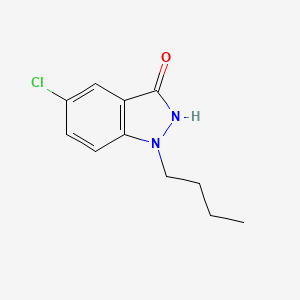



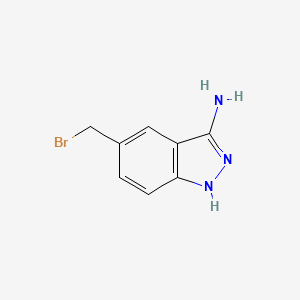
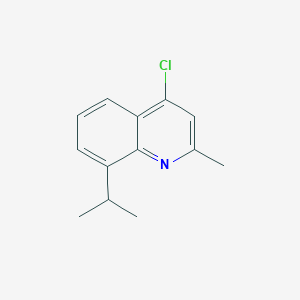
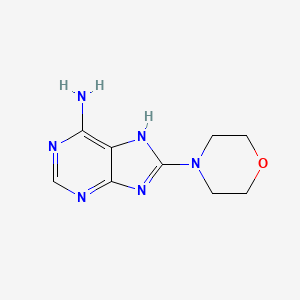

![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)

